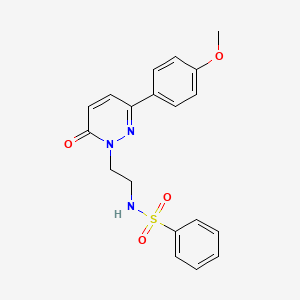

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that features a pyridazinone core linked to a benzenesulfonamide moiety through an ethyl chain

Propriétés

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-26-16-9-7-15(8-10-16)18-11-12-19(23)22(21-18)14-13-20-27(24,25)17-5-3-2-4-6-17/h2-12,20H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLXUYYMZAZOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the sulfonation of the ethyl chain to attach the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction of the pyridazinone core produces dihydropyridazinone derivatives.

Applications De Recherche Scientifique

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- 2-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl derivatives

- Benzenesulfonamide derivatives

Uniqueness

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the pyridazinone core makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Activité Biologique

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is C₁₇H₁₈N₄O₃S, with a molecular weight of approximately 366.42 g/mol. The compound features a pyridazine core linked to a methoxyphenyl group and a benzenesulfonamide moiety, which are known for their diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridazine Ring : This can be achieved through condensation reactions involving appropriate precursors.

- Introduction of the Methoxyphenyl Group : This step often utilizes nucleophilic substitutions.

- Coupling with Benzenesulfonamide : This final step integrates the sulfonamide group, enhancing the compound's solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide. For instance, derivatives containing similar structures have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231).

Table 1: Anticancer Activity Against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| SCT-4 | MCF-7 | 100 | Inhibition of DNA biosynthesis |

| SCT-5 | MDA-MB-231 | 80 | Activation of caspases |

| N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide | MCF-7 | TBD | TBD |

Note: TBD indicates that further research is required to determine specific IC50 values and mechanisms.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Caspase Activation : Similar compounds have been shown to activate caspases (e.g., caspase 8), leading to programmed cell death in cancer cells.

- Inhibition of Proliferation : The presence of the methoxy group on the phenyl ring enhances the compound's ability to inhibit cell proliferation by interfering with key cellular processes.

Case Studies

A notable study conducted by Walid Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids, demonstrating that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines .

Additionally, in silico studies suggest that N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide may interact with multiple molecular targets, indicating a potential multitarget mode of action that could be beneficial in overcoming drug resistance.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling pyridazinone intermediates with sulfonamide groups. For example, pyridazinone derivatives are synthesized via nucleophilic substitution using reagents like K₂CO₃ in methanol under reflux, followed by alkylation or acylation steps . Optimization strategies include adjusting reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometric ratios of reagents. Lower yields (e.g., 10% for compound 8a in ) may arise from steric hindrance or side reactions; purification via column chromatography (e.g., DCM-MeOH gradients) improves purity .

Q. What spectroscopic techniques confirm the compound’s structure, and what key spectral features identify its functional groups?

- 1H NMR : Pyridazinone protons appear as downfield signals (δ 7.5–8.5 ppm), while the methoxyphenyl group shows a singlet near δ 3.8 ppm .

- IR : Strong C=O stretches (1640–1680 cm⁻¹) confirm the pyridazinone and sulfonamide carbonyl groups .

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., [M+H]+ for intermediates) .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the compound’s crystal packing and stability?

X-ray crystallography reveals that sulfonamide N–H groups form hydrogen bonds with pyridazinone oxygen atoms (e.g., N–H⋯O, O–H⋯O interactions), stabilizing the crystal lattice. These interactions are critical for predicting solubility and solid-state reactivity .

Q. What in vitro assays are used to evaluate the compound’s bioactivity, and how do structural modifications impact efficacy?

- Antimicrobial Activity : Agar diffusion assays assess inhibition zones against bacterial/fungal strains. Substitutions on the phenyl ring (e.g., halogenation) enhance activity by increasing lipophilicity .

- Anticancer Potential : MTT assays measure cytotoxicity in cancer cell lines. The 4-methoxyphenyl group may improve membrane permeability, while sulfonamide moieties modulate target binding (e.g., enzyme inhibition) .

Q. How can researchers resolve contradictions in reported biological activities of similar sulfonamide derivatives?

Contradictions may arise from variations in assay protocols (e.g., cell line specificity) or impurities. Systematic approaches include:

- Meta-analysis : Comparing IC₅₀ values across studies using standardized assays.

- Structure-Activity Relationship (SAR) : Correlating substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity trends .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding affinity to enzymes like carbonic anhydrase. The sulfonamide group often coordinates with Zn²+ in active sites, while the pyridazinone moiety stabilizes π-π stacking with hydrophobic pockets .

Methodological Considerations

- Synthetic Challenges : Low yields in acylation steps (e.g., 8a at 10% ) may require protecting-group strategies or alternative coupling agents (e.g., EDCI/HOBt).

- Analytical Validation : High-resolution mass spectrometry (HRMS) and elemental analysis confirm purity, critical for reproducible biological assays .

- Data Reproducibility : Documenting reaction conditions (e.g., solvent polarity, catalyst loading) ensures cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.